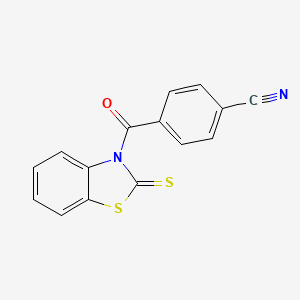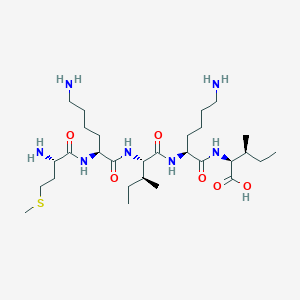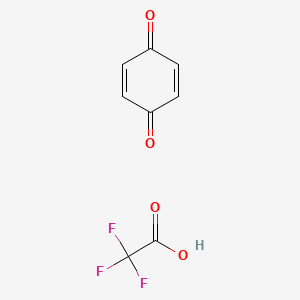![molecular formula C17H11BrClN3O B14228557 N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide CAS No. 824953-01-7](/img/structure/B14228557.png)
N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a bromopyridinyl group and a chloropyridine carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide typically involves the reaction of 2-bromopyridine-4-boronic acid with 2-chloropyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2) are used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and aminopyridines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide
- N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide
Uniqueness
This compound is unique due to its specific combination of bromopyridinyl and chloropyridine carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
824953-01-7 |
|---|---|
Molekularformel |
C17H11BrClN3O |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C17H11BrClN3O/c18-15-10-11(7-9-20-15)12-4-1-2-6-14(12)22-17(23)13-5-3-8-21-16(13)19/h1-10H,(H,22,23) |
InChI-Schlüssel |
CNTOOYSUDLZGBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)Br)NC(=O)C3=C(N=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14228480.png)

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide](/img/structure/B14228487.png)
![Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14228488.png)
![11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid](/img/structure/B14228495.png)

![6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B14228518.png)

![6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14228524.png)
![1-(5-Chlorothiophene-2-sulfonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indole](/img/structure/B14228532.png)

![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)

